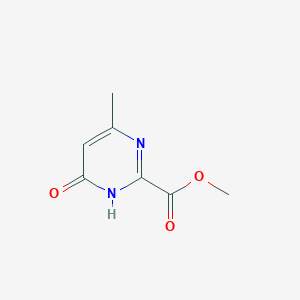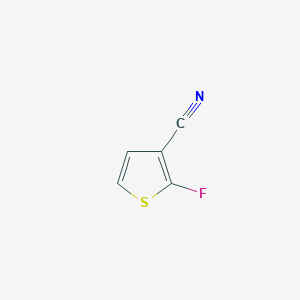![molecular formula C13H21N3O2 B15045920 {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B15045920.png)
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the addition of the acetic acid moiety under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
- {1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid
- {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-3-yl}acetic acid
Uniqueness
What sets {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O2/c1-2-16-12(3-6-14-16)10-15-7-4-11(5-8-15)9-13(17)18/h3,6,11H,2,4-5,7-10H2,1H3,(H,17,18) |
InChI Key |
MOAHGIOOMMIGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N,N-Dimethyl-N'-{6H,7H,8H,9H-naphtho[2,1-D][1,3]thiazol-2-YL}methanimidamide](/img/structure/B15045873.png)

![N-[(1E)-6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B15045888.png)





![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(3-methylphenyl)-3-oxopropanenitrile](/img/structure/B15045914.png)



